4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile
Description
4-Methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile (CAS: 339111-57-8) is a heterocyclic compound featuring a thiophene core substituted with a methyl group, a phenyl ring, a nitrile group, and a 1-methyl-1H-1,2,4-triazole moiety. Its molecular formula is C15H12N4S, with a molecular weight of 280.35 g/mol (calculated). The compound is commercially available for research purposes .
Properties
IUPAC Name |
4-methyl-5-(1-methyl-1,2,4-triazol-3-yl)-3-phenylthiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-10-13(11-6-4-3-5-7-11)12(8-16)20-14(10)15-17-9-19(2)18-15/h3-7,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGMBMCPSFIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile typically involves multi-step reactions starting from readily available precursors. The reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines .
Scientific Research Applications
4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the thiophene and triazole moieties make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study the interactions of triazole-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . The triazole moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and related derivatives:
Functional Group Analysis
- Triazole vs. Tetrazole : The target compound’s 1,2,4-triazole (vs. 1,2,3-triazole in CAS 1263215-33-3) offers distinct hydrogen-bonding capabilities and metabolic stability. Tetrazole-containing derivatives (e.g., 6d) exhibit enhanced acidity, which may influence pharmacokinetics .
- Thiophene vs.
- Nitrile Group : Present in all compared compounds, the nitrile group contributes to polarity and may act as a hydrogen-bond acceptor, critical for target engagement in drug design .
Physicochemical and Crystallographic Insights
- Purity : While the target’s purity is unspecified, N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 731788-61-7) is reported at 95% purity, highlighting the importance of purification in triazole derivatives .
- Crystallography : SHELX programs (–2) are widely used for structural determination of such compounds. The absence of crystallographic data for the target suggests an area for further study .
Biological Activity
4-Methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile can be represented as follows:
This compound features a triazole ring fused with a thiophene moiety and a phenyl group, contributing to its unique chemical properties.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile possess potent antifungal and antibacterial properties. For instance, derivatives of 1,2,4-triazoles have been reported to inhibit the growth of various pathogenic fungi and bacteria, suggesting potential applications in treating infections caused by these microorganisms .
Anticancer Activity
Recent studies have demonstrated that triazole-containing compounds may exhibit anticancer effects. For example, certain triazole derivatives have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 4-Methyl Triazole Derivative | MCF-7 | 27.3 |
| 4-Methyl Triazole Derivative | HCT116 | 6.2 |
The biological activity of 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile is largely attributed to its ability to interact with specific biological targets. The triazole ring can coordinate with metal ions in enzymes or bind to receptors involved in various signaling pathways. This interaction can modulate enzymatic activities or alter receptor functions, leading to therapeutic effects against infections and cancer .
Study on Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structures to 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .
Study on Anticancer Efficacy
Another study focused on the anticancer properties of triazole derivatives against multiple cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. This suggests that compounds like 4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile could serve as promising candidates for further development in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
